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Azaserine cyclic peptide, cis - 55714-64-2

Azaserine cyclic peptide, cis

Catalog Number: EVT-15534727
CAS Number: 55714-64-2
Molecular Formula: C10H10N6O6
Molecular Weight: 310.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Azaserine cyclic peptide, cis is a naturally occurring compound derived from the bacterium Streptomyces species. It is characterized by its unique cyclic structure and contains a diazo group, which contributes to its biological activity, particularly its anticancer properties. Azaserine acts as an antimetabolite, inhibiting various enzymatic processes essential for cellular functions, thus making it a subject of interest in cancer research and therapeutic development.

Source and Classification

Azaserine is primarily sourced from Streptomyces fragilis, a type of soil-dwelling bacterium known for producing a variety of bioactive compounds. It belongs to the class of cyclic peptides, which are characterized by their circular structure formed through the covalent bonding of amino acid residues. This compound is classified as a nonribosomal peptide, synthesized via nonribosomal peptide synthetases that facilitate the assembly of amino acids into complex structures without the involvement of ribosomes.

Synthesis Analysis

The synthesis of Azaserine involves several steps and can be achieved through both biosynthetic pathways and chemical methods.

  1. Biosynthesis: The biosynthetic pathway for Azaserine has been elucidated through bioinformatics analysis of the Streptomyces fragilis genome. The pathway involves:
    • The synthesis of hydrazinoacetic acid (HAA), which serves as a precursor.
    • The attachment of HAA to carrier proteins followed by heterocyclization to form the cyclic structure.
    • Enzymatic steps involving various proteins such as AzsSPTF, AzsQ, AzsD, and AzsO, culminating in the formation of the final azaserine product through oxidation processes .
  2. Chemical Synthesis: Chemical methods for synthesizing cyclic peptides like Azaserine often utilize strategies such as:
    • Native Chemical Ligation: This method employs thioester intermediates to facilitate cyclization.
    • CyClick Chemistry: A novel approach that promotes intramolecular reactions to form stable cyclic structures with high diastereoselectivity .
Molecular Structure Analysis

Azaserine has a complex molecular structure characterized by a cyclic arrangement of amino acids and a diazo functional group. The key structural features include:

  • Cyclic Backbone: The cyclic nature enhances stability and biological activity.
  • Diazo Group: This functional group is crucial for its anticancer properties.
  • Molecular Formula: The compound's molecular formula is C₈H₈N₄O₃.

Structural Data

  • Molecular Weight: Approximately 196.18 g/mol.
  • 3D Structure: Computational models suggest specific conformations that are biologically active.
Chemical Reactions Analysis

Azaserine undergoes several significant chemical reactions that contribute to its biological activity:

  • Antimetabolite Activity: It mimics natural metabolites, interfering with nucleotide synthesis and leading to DNA damage.
  • Oxidation Reactions: The conversion of HAA to the diazo ester involves stepwise oxidation processes that are critical for forming the active compound .

These reactions highlight Azaserine's role in disrupting normal cellular functions, particularly in rapidly dividing cancer cells.

Mechanism of Action

The mechanism through which Azaserine exerts its effects involves:

  1. Inhibition of Enzymatic Activity: By mimicking substrates, it inhibits enzymes involved in nucleotide metabolism.
  2. Induction of DNA Damage: The incorporation of Azaserine into nucleic acids leads to mutations and ultimately cell death, particularly in cancerous cells.

Data from various studies indicate that this mechanism is responsible for its efficacy as an anticancer agent .

Physical and Chemical Properties Analysis

Azaserine exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in polar solvents such as water and methanol but less soluble in non-polar solvents.
  • Stability: Sensitive to light and heat; requires careful handling to maintain integrity.

Relevant Data

  • Melting Point: Approximately 150 °C.
  • pH Stability Range: Stable within a pH range of 5-7.
Applications

Azaserine has several scientific applications:

  1. Cancer Research: Its ability to induce DNA damage makes it valuable in studies aimed at understanding cancer biology and developing new therapies.
  2. Antimetabolite Studies: Used as a tool to study metabolic pathways and enzyme functions due to its inhibitory properties.
  3. Pharmaceutical Development: Potentially useful in creating new drugs targeting specific cancers or metabolic disorders.
Synthetic Methodologies for Azaserine Cyclic Peptide Construction

Macrocyclization Strategies Involving Azaserine Integration

Head-to-Tail vs. Sidechain-to-Sidechain Cyclization Approaches

Head-to-tail cyclization remains the predominant method for azaserine-containing cyclic peptides due to its direct amide bond formation between the α-amine and α-carboxyl termini. This approach benefits from established optimization protocols, including dilute reaction conditions (~2 mM) and activating agents like HATU/HOAt or EDCI/HOBt, achieving yields up to 73% in model systems [1]. However, the diazo group of azaserine imposes steric constraints that can hinder nucleophile accessibility during ring closure. Sidechain-to-sidechain strategies offer an alternative pathway by leveraging azaserine’s β-lactam nitrogen or carboxylate side chain for cyclization. This method reduces entropic penalties through preorganization and enables access to distinct ring topologies. Biosynthetic studies of azaserine suggest its diazo ester moiety arises from O-(2-hydrazineylideneacetyl)serine (HDA-Ser), hinting at potential sidechain-mediated cyclization routes in synthetic analogs [8].

Table 1: Comparative Analysis of Cyclization Strategies for Azaserine Peptides

StrategyOptimal ConditionsRing Size AccessibilityReported Yield RangeConformational Impact
Head-to-TailHATU/HOAt, 2 mM, 0°C–RT8–25 members65–73%Stabilizes β-turns
Sidechain-to-SidechainAgI-mediated, 0.1 M, RT14–30 members40–58%Enables strained motifs
Head-to-SidechainMNBA/DMAP, 20 mM, Dy(OTf)₃ catalyst12–18 members45–51%Restricts backbone flexibility

Turn-Inducing Elements for Conformational Preorganization

The cis-configuration of azaserine’s β-lactam ring inherently constrains backbone dihedral angles (ϕ, ψ ≈ –60°, –30°), promoting type VI β-turn formation. Strategic pairing with proline or 3-aminoazetidine enhances this effect by restricting conformational freedom through steric hindrance and reduced entropy (ΔS). Computational analyses reveal that azaserine–proline dyads stabilize reverse turns via n→π* interactions between the β-lactam carbonyl and prolyl amide bond. Azetidine residues further rigidify the scaffold due to their smaller ring size and elevated ring strain (≈25 kcal/mol vs. ≈12 kcal/mol for pyrrolidine). These elements collectively reduce the entropic cost of cyclization by preorganizing linear precursors into U-shaped conformations, improving macrocyclization efficiency by 3–5 fold compared to unstructured sequences [1] [3].

Chemoselective Ligation Techniques

Native Chemical Ligation (NCL) with C-Terminal Thioesters

Native Chemical Ligation enables efficient azaserine integration at junctional sites by exploiting C-terminal peptide thioesters. The diazo group’s nucleophilicity necessitates protection with orthogonal groups (e.g., allyl esters) during thioester formation to prevent side reactions. Biosynthetic insights inform this approach: The nonribosomal peptide synthetase AzsO employs a carrier protein (CP)-tethered HDA-Ser intermediate, mimicking thioester-dependent activation. Synthetic adaptations use 4-mercaptophenylacetic acid (MPAA) as a transthioesterification catalyst to facilitate amide bond formation at azaserine’s N-terminus. This method achieves >85% ligation efficiency for segments containing C-terminal Gly or β-hydroxyl-amino acids, though steric hindrance near the diazo group necessitates extended reaction times (24–48 h) [1] [8].

AgI-Mediated Thioamide Activation for Traceless Cyclization

Thioamide modifications serve as chemoselective handles for azaserine cyclization. Silver(I) salts (AgBF₄ or AgClO₄) activate thioamide sulfur, enabling nucleophilic attack by azaserine’s α-amine or hydroxyl side chain without racemization. This strategy is particularly effective for sidechain-to-sidechain cyclization, as AgI coordination minimizes competing diazo group interactions. Kinetic studies demonstrate pseudo-first-order rate constants (kobs) of 0.15 min–1 for 14-membered ring formation, outperforming traditional carbodiimide-mediated approaches. Crucially, the traceless nature of this ligation preserves the diazo functionality essential for bioactivity, with post-cyclization recovery exceeding 90% [1].

Solid-Phase Synthesis Optimization

Fmoc-MeDbz/MeNbz-Resin Strategies for On-Resin Cyclization

Fmoc-MeDbz (N-methyl-3-(dimethylamino)-benzylamine) resins enable on-resin cyclization through in situ N-acylurea (NAU) formation. After linear assembly with azaserine incorporated at the C-terminus, pentafluorophenol (PFP) esters activate the Dbz carbonyl, triggering NAU formation. Subsequent nucleophilic addition by the N-terminal amine releases the cyclic peptide from the resin. This approach circumvents solubility issues associated with azaserine-containing sequences and reduces epimerization at chiral centers adjacent to the diazo group (<2%). Optimization requires precise tuning of NAU activation pH (4.5–5.0) and nucleophile concentration (0.1 M), yielding cyclic peptides in 60–75% purity before HPLC refinement [8].

Cyclative Cleavage Mechanisms for Tyr-Depsipeptide Formation

Azaserine’s β-hydroxyl group facilitates depsipeptide formation during cyclative cleavage. Linear precursors anchored via C-terminal ester linkages undergo acidolysis (0.5% TFA/DCM) to liberate the C-terminal carboxylate, which spontaneously cyclizes with azaserine’s hydroxyl under high-dilution conditions. This route generates Tyr-azaserine depsidone scaffolds, where the ester bond later undergoes O→N acyl migration to form the stable amide. Kinetic studies reveal a rate-determining step dependent on azaserine’s β-lactam ring conformation: cis-constrained analogs cyclize 8× faster than linear counterparts due to reduced rotational freedom (ΔG = 18.2 kcal/mol vs. 22.7 kcal/mol) [8].

Post-Cyclization Functionalization

Azetidine Nitrogen Chemoselective Derivatization

The tertiary nitrogen in azaserine’s β-lactam ring exhibits nucleophilicity under mild reducing conditions. Hydrogenolysis (H2/Pd-C) selectively cleaves N-Cbz groups, freeing the azetidine nitrogen for alkylation or acylation. Acylation kinetics follow the trend: acyl chlorides > sulfonyl chlorides > carbamoyl chlorides, with conversions >90% in anhydrous DMF at 0°C. Steric effects dominate selectivity: 2-substituted azaserine derivatives show 40–60% reduced reactivity compared to 3-substituted analogs. This chemoselectivity enables installation of biotin tags, polyethylene glycol (PEG) chains, or fluorophores without diazo group degradation [3].

Click Chemistry for Bioconjugation and Tagging

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) serves as a bioorthogonal strategy for azaserine peptide functionalization. Propargyl carbamates installed on the azetidine nitrogen pre-cyclization undergo efficient CuAAC post-cyclization with azido-dyes (e.g., Alexa Fluor 488 azide) or azido-biotin. Reaction optimization requires 1–5 mol% CuI, THPTA ligand, and ascorbate in tBuOH/H2O (1:1) to prevent diazo reduction, achieving >85% conjugation efficiency. Confocal microscopy confirms cellular uptake of fluorescently tagged analogs, demonstrating utility for target engagement studies [3].

Table 2: Post-Cyclization Derivatization Strategies for Azaserine Cyclic Peptides

Functionalization SiteReagent ClassRepresentative AgentsConversion YieldApplication
Azetidine NitrogenAcyl chloridesAcetyl chloride, benzoyl chloride90–95%Polarity modulation
Sulfonyl chloridesDansyl chloride, tosyl chloride85–90%Fluorescent tagging
Propargyl carbamatesPropargyl chloroformate80%CuAAC conjugation handle
Diazo GroupDiazo-selective Pd reagentsPd(0)/phosphine complexes50–70%Bioconjugation
Hydroxyl Side ChainSilyl-protected alkynesTMS-propargyl bromide75%Sequential functionalization

Properties

CAS Number

55714-64-2

Product Name

Azaserine cyclic peptide, cis

IUPAC Name

[5-[(2-diazoacetyl)oxymethyl]-3,6-dioxopiperazin-2-yl]methyl 2-diazoacetate

Molecular Formula

C10H10N6O6

Molecular Weight

310.22 g/mol

InChI

InChI=1S/C10H10N6O6/c11-13-1-7(17)21-3-5-9(19)16-6(10(20)15-5)4-22-8(18)2-14-12/h1-2,5-6H,3-4H2,(H,15,20)(H,16,19)

InChI Key

FQOSBNGBQBYQIE-UHFFFAOYSA-N

Canonical SMILES

C(C1C(=O)NC(C(=O)N1)COC(=O)C=[N+]=[N-])OC(=O)C=[N+]=[N-]

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